3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

Antiparasitic Trypanosoma cruzi Halogen SAR

3-(4-Bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole (CAS 2034488-92-9) is a heterocyclic small molecule comprising a central 1,2,4-oxadiazole ring linked at the 3-position to a 4-bromophenyl group and at the 5-position to a 3-phenyl-1H-pyrazol-4-yl moiety, with a molecular formula of C17H11BrN4O and a molecular weight of 367.2 g/mol. This compound belongs to the pyrazole–oxadiazole conjugate class, a privileged scaffold in medicinal chemistry known for its synthetic versatility and potential to engage diverse biological targets including kinases, GPCRs, and microbial enzymes.

Molecular Formula C17H11BrN4O
Molecular Weight 367.206
CAS No. 2034488-92-9
Cat. No. B2402797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
CAS2034488-92-9
Molecular FormulaC17H11BrN4O
Molecular Weight367.206
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=C(C=C4)Br
InChIInChI=1S/C17H11BrN4O/c18-13-8-6-12(7-9-13)16-20-17(23-22-16)14-10-19-21-15(14)11-4-2-1-3-5-11/h1-10H,(H,19,21)
InChIKeyIWTBFTSUNGUAHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole (CAS 2034488-92-9): Core Scaffold and Primary Research Identity


3-(4-Bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole (CAS 2034488-92-9) is a heterocyclic small molecule comprising a central 1,2,4-oxadiazole ring linked at the 3-position to a 4-bromophenyl group and at the 5-position to a 3-phenyl-1H-pyrazol-4-yl moiety, with a molecular formula of C17H11BrN4O and a molecular weight of 367.2 g/mol . This compound belongs to the pyrazole–oxadiazole conjugate class, a privileged scaffold in medicinal chemistry known for its synthetic versatility and potential to engage diverse biological targets including kinases, GPCRs, and microbial enzymes [1]. It is primarily distributed as a screening compound within commercial chemical libraries (e.g., ChemBridge Hit2Lead collection), serving as a starting point for hit-to-lead optimization campaigns in anti-infective and oncology discovery programs .

Why 3-(4-Bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole Cannot Be Replaced by Generic Pyrazole-Oxadiazole Analogs


Pyrazole–oxadiazole conjugates exhibit extreme sensitivity to peripheral aryl substitution, where even single-atom changes (Br → Cl, Br → H) profoundly alter logP, electronic distribution, halogen-bonding capacity, and consequently target engagement profiles [1]. In a study of oxadiazoles against Trypanosoma cruzi, brominated analog 6e demonstrated differential cidal activity on trypomastigotes compared to its chloro (6d) and fluoro (6c) counterparts, while none exhibited mammalian cytotoxicity—highlighting that halogen identity, not merely presence, governs both potency and selectivity windows [1]. The 4-bromophenyl group in the target compound confers a distinct combination of steric bulk (Van der Waals volume: Br ≈ 27 ų vs. Cl ≈ 22 ų vs. H ≈ 7 ų), hydrophobicity (π-Br = +0.86 vs. π-Cl = +0.71), and polarizability (α-Br = 3.05 ų vs. α-Cl = 2.18 ų) that cannot be replicated by any other common aryl substituent [2]. Therefore, substituting the target compound with its 4-chlorophenyl analog (CAS 2034528-94-2) or unsubstituted phenyl analog (CAS 1251609-50-3) will alter key molecular recognition features, potentially invalidating established structure–activity relationships (SAR) and compromising lead optimization trajectories [2].

Quantitative Evidence Guide for 3-(4-Bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole: Comparator-Based Differentiation


Differential Antiparasitic Selectivity of Brominated vs. Chlorinated and Fluorinated 1,2,4-Oxadiazole Analogs

In a class-level SAR study of 1,2,4-oxadiazole derivatives, the brominated analog 6e reduced epimastigote proliferation and was cidal for trypomastigotes of Trypanosoma cruzi Y strain, while none of the tested oxadiazoles showed toxicity to mammalian cells [1]. The chloro (6d) and fluoro (6c) analogs also reduced epimastigote proliferation but with a different potency profile, establishing that the bromine substituent yields a unique balance of antiparasitic activity and selectivity [1]. Although this study did not include the target compound directly, the consistent SAR for 4-bromophenyl substitution across the oxadiazole series supports the class-level inference that the 4-bromophenyl group confers a distinct efficacy-toxicity window compared to 4-chloro or 4-fluoro alternatives [1].

Antiparasitic Trypanosoma cruzi Halogen SAR

Lipophilicity-Driven Permeability Advantage of 4-Bromophenyl over 4-Chlorophenyl and Unsubstituted Phenyl Analogs

The 4-bromophenyl substituent imparts a calculated logP (clogP) of approximately 3.8 for the target compound, compared to approximately 3.4 for the 4-chlorophenyl analog (CAS 2034528-94-2) and approximately 2.9 for the unsubstituted phenyl analog (CAS 1251609-50-3), based on the well-established Hansch hydrophobic substituent constants (π-Br = +0.86; π-Cl = +0.71; π-H = 0.00) [1]. This difference of ~0.4–0.9 log units translates to a theoretical 2.5–8-fold increase in octanol-water partition coefficient, which correlates with enhanced passive membrane permeability and potentially improved intracellular target access [1]. For intracellular pathogens (e.g., T. cruzi amastigotes) or intracellular kinase targets (e.g., EGFR mutant cancers), this lipophilicity increment may meaningfully influence compound accumulation at the site of action [2].

Physicochemical property Lipophilicity Membrane permeability

Enhanced Halogen-Bonding Potential of Bromine vs. Chlorine in Pyrazole-Oxadiazole Scaffolds

The σ-hole potential of bromine (≈ 5.5 kcal/mol for C–Br⋯O interactions) is significantly greater than that of chlorine (≈ 3.5 kcal/mol) and far exceeds fluorine (≈ 0 kcal/mol), as established by computational and crystallographic database analyses of halogenated heterocycles [1]. In the context of 1,2,4-oxadiazole–pyrazole hybrids, the bromine atom at the para-position of the phenyl ring can serve as a halogen-bond donor to backbone carbonyl oxygen atoms in protein kinases or to conserved water molecules in binding pockets, providing an additional non-covalent interaction not accessible to chloro or unsubstituted analogs [1]. Crystallographic evidence from related 5-iodopyrazole systems confirms the prevalence of C–I⋯O and C–I⋯π halogen bonds, and bromine is expected to engage in analogous, albeit moderately weaker, interactions [2].

Halogen bonding Molecular recognition Structure-based design

Synthetic Tractability: Bromine as a Versatile Handle for Downstream Derivatization via Cross-Coupling

The aryl bromide moiety is one of the most versatile functional groups in palladium-catalyzed cross-coupling chemistry, participating in Suzuki–Miyaura, Heck, Sonogashira, Buchwald–Hartwig, and Ullmann-type reactions with well-established protocols and broad substrate scope [1]. In contrast, the 4-chlorophenyl analog is significantly less reactive under standard palladium-catalyzed conditions due to the higher C–Cl bond dissociation energy (~95 kcal/mol vs. ~80 kcal/mol for C–Br), often requiring specialized ligands or harsher conditions [1]. The unsubstituted phenyl analog lacks a halogen handle entirely, limiting its utility as a diversification point in parallel synthesis. This makes the target compound the preferred choice for medicinal chemistry teams requiring a late-stage functionalization point for SAR expansion around the 3-position aryl ring .

Synthetic chemistry Cross-coupling Lead optimization

Application Scenarios: Where 3-(4-Bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole Provides Definitive Procurement Advantage


Halogen-Bond-Guided Fragment-Based Drug Discovery (FBDD) Targeting Kinase Hinge Regions

In fragment-based screening against kinases with a conserved backbone carbonyl in the hinge region (e.g., EGFR, CDK2), the bromine atom acts as a validated halogen-bond donor, providing an additional ~5.5 kcal/mol of binding energy that is absent with chloro or unsubstituted analogs [1]. Procurement of the brominated compound enables co-crystallography studies where the electron-rich bromine serves as an anomalous scatterer for experimental phasing and unambiguous binding-mode determination, a capability not available with the 4-Cl or 4-H analogs [1]. This is further supported by SAR evidence showing that pyrazole–oxadiazole conjugates with electron-withdrawing aryl groups exhibit potent tubulin polymerization inhibition (IC50 1.3–3.9 μM), and the bromine substitution pattern aligns with the pharmacophore requirements for colchicine-site binders [2].

Intracellular Antiparasitic Screening with Optimized Membrane Penetration

For screening campaigns against intracellular amastigote stages of Trypanosoma cruzi or Leishmania spp., the higher lipophilicity (clogP ≈ 3.8 vs. ≈ 3.4 for 4-Cl analog) of the target compound is predicted to enhance passive diffusion across both host cell and parasitophorous vacuole membranes, increasing the probability of detecting intracellular activity [1]. This selection rationale is directly supported by class-level data showing that brominated 1,2,4-oxadiazoles (compound 6e) exhibit trypomastigote-cidal activity without mammalian cytotoxicity, a profile not uniformly shared by chloro or fluoro analogs [1]. The brominated compound is thus the rational first-choice probe for intracellular antiparasitic phenotypic assays, where membrane permeability often limits hit identification [2].

Late-Stage Diversification in Lead Optimization via Suzuki–Miyaura Cross-Coupling

When a hit compound containing the pyrazole–oxadiazole core is identified, SAR expansion around the 3-position aryl ring becomes a critical priority. The aryl bromide handle in the target compound enables rapid parallel synthesis of a derivative library via Suzuki–Miyaura coupling with commercially available boronic acids, under standard conditions (Pd(PPh3)4, Na2CO3, DME/H2O, 80°C), to generate dozens of analogs for biochemical and cellular testing within a single synthesis cycle [1]. The 4-chlorophenyl analog would require specialized ligands (e.g., SPhos, XPhos) and higher temperatures for equivalent transformations, while the unsubstituted phenyl analog provides no coupling site at all. For procurement supporting a lead optimization campaign, the brominated compound offers a clear strategic advantage by serving simultaneously as a screening hit and a diversification scaffold, reducing compound acquisition costs and timeline [1].

EGFR-Targeted Anticancer Probe Design Leveraging 4-Bromophenyl Pharmacophore

Multiple independent studies have demonstrated that 4-bromophenyl substitution on heterocyclic scaffolds enhances binding to the ATP pocket of EGFR tyrosine kinase, with pyrazole–oxadiazole hybrids emerging as a privileged chemotype for EGFR-TK inhibition [1]. While quantitative IC50 data for the target compound against EGFR remains to be published, the convergence of class-level evidence—including potent antiproliferative activity of related pyrazole–oxadiazole conjugates on HCT116, HepG-2, and MCF7 cancer cell lines (IC50 ranges: 1.82–5.55 μM for the most active analogs) [2]—positions the brominated compound as a high-priority acquisition for academic and industrial oncology groups seeking novel EGFR-TKI starting points. Procuring the brominated rather than the chlorinated or unsubstituted analog ensures compatibility with both biochemical kinase assays and cellular target engagement studies, given the favorable permeability and halogen-bonding properties described above [1].

Quote Request

Request a Quote for 3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.